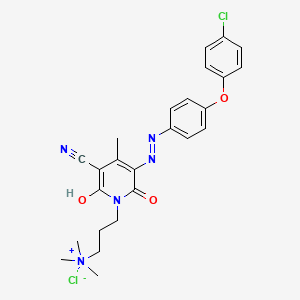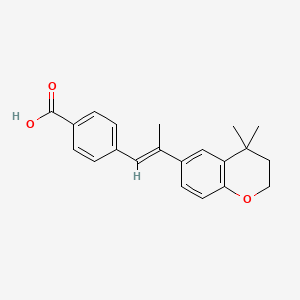
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is a synthetic compound known for its applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine typically involves the condensation of L-phenylalanine methyl ester with N-(phenylacetyl)-L-alpha-aspartyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves enzymatic and chemical methods. A novel route for its production includes the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methylester from L-aspartic acid dimethylester and L-phenylalanine by alpha-amino acid ester acyl transferase . This method is advantageous due to its efficiency and higher yield compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of low-calorie sweeteners and other food additives.
Mécanisme D'action
The mechanism of action of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to interact with the L-type amino acid transporter 1 (LAT1), which facilitates its transport across biological membranes . This interaction is crucial for its biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar in structure but lacks the phenylacetyl and aspartyl groups.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: Another derivative with different functional groups.
Uniqueness
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is unique due to its specific combination of phenylacetyl and aspartyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
| 101623-22-7 | |
Formule moléculaire |
C22H24N2O6 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-30-22(29)18(12-15-8-4-2-5-9-15)24-21(28)17(14-20(26)27)23-19(25)13-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t17-,18-/m0/s1 |
Clé InChI |
OZNONYNDBLHCLF-ROUUACIJSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)






![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)




![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
